
cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
Descripción general
Descripción
“Cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” is a chemical compound with the molecular formula C11H22N2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving “cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” and similar compounds often involve the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core structure in cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine , is widely utilized in medicinal chemistry for the development of new therapeutic agents. Its saturated nature and sp3 hybridization allow for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules . This compound’s versatility is evident in its role in creating novel biologically active compounds with target selectivity.
Antimicrobial Agents
Research indicates that derivatives of pyrrolidine, such as cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine , show promise as antimicrobial agents. The structure-activity relationship (SAR) studies suggest that variations in the N’-substituents of the pyrrolidine ring can lead to increased antibacterial activity . This highlights the potential of this compound in developing new antibiotics.
Anticancer Research
The pyrrolidine scaffold is instrumental in anticancer drug research. The non-planarity of the ring, known as “pseudorotation,” contributes to a three-dimensional coverage that can be crucial for binding to cancer targets . The compound’s ability to adopt different stereoisomers also plays a role in its interaction with enantioselective proteins, which is vital for designing cancer therapeutics.
Anti-inflammatory and Analgesic Applications
Compounds containing the pyrrolidine ring, such as cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine , are explored for their anti-inflammatory and analgesic properties. Their biological activities are being studied to develop new treatments for inflammatory diseases and pain management .
Neuropharmacology
In neuropharmacology, the pyrrolidine ring is a key player in the synthesis of compounds that affect the central nervous systemcis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine could be used to create drugs that target neurological pathways, potentially treating conditions like depression, anxiety, and epilepsy .
Agrochemical Research
The pyrrolidine ring is also significant in agrochemical research. Its derivatives are being investigated for their potential use in pesticides and herbicides. The structural diversity offered by cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine could lead to the development of new agrochemicals with improved efficacy and safety profiles .
Direcciones Futuras
The future directions for research on “cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” and similar compounds could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJSSLUKZHVIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235743 | |
| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine | |
CAS RN |
1256276-46-6 | |
| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



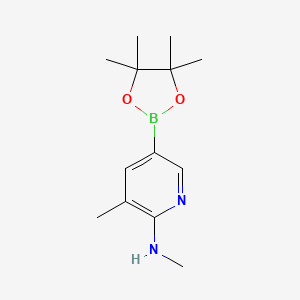
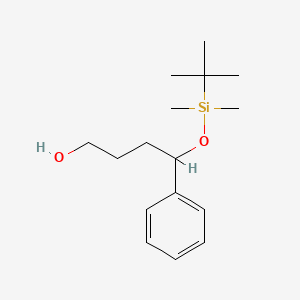
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
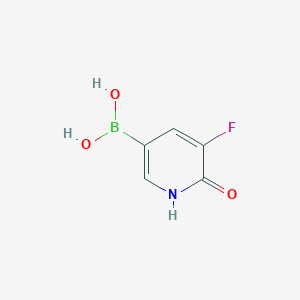
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)
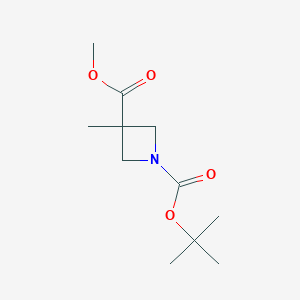

![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
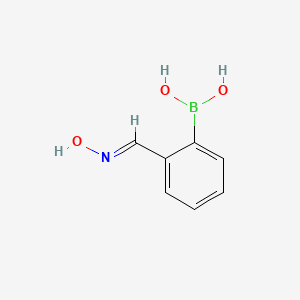

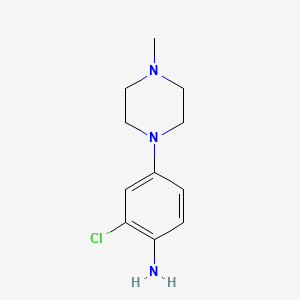
![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)